(21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA biological function
(21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA biological function
An In-depth Technical Guide to the Biological Significance of (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA
Abstract
(21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While not an end-product with a standalone function, its existence is critical to the multi-step enzymatic process of fatty acid elongation that produces highly specialized lipids essential for the structural and functional integrity of specific tissues, most notably the retina, brain, and testes. This guide provides a comprehensive overview of the metabolic context of this 3-oxoacyl-CoA intermediate, detailing its place within the fatty acid elongation cycle, the biosynthetic pathway of its corresponding C36:5 VLC-PUFA, the physiological roles of these unique lipids, and their association with human disease. Methodological approaches for the study of VLC-PUFA metabolism are also presented for researchers and drug development professionals in the field.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Fatty acids are broadly classified by their carbon chain length. While long-chain fatty acids (LCFAs; C11-C20) are the most common in mammalian cells, a specialized class of fatty acids with 22 or more carbons, termed very-long-chain fatty acids (VLCFAs), plays indispensable roles.[1][2][3] A sub-class of these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with chain lengths greater than 24 carbons, are of particular interest due to their restricted tissue distribution and highly specialized functions.[4] Unlike essential fatty acids such as linoleic acid and α-linolenic acid, which are obtained from the diet, VLC-PUFAs are synthesized in situ in tissues like the retina, brain, and testes from shorter PUFA precursors.[2][4]
The molecule at the core of this guide, (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA , is a C36 omega-3 fatty acyl-CoA that represents a key intermediate in the synthesis of C36 VLC-PUFAs.[5][6] Its "biological function" is intrinsically linked to its role as a substrate within the fatty acid elongation cycle, a fundamental metabolic pathway responsible for extending the carbon chain of fatty acids.
The Fatty Acid Elongation Cycle: A Four-Step Process
The elongation of fatty acids occurs in the endoplasmic reticulum (ER) through a cycle of four sequential reactions that add two carbons to the acyl chain in each round.[1] The substrate for this process is a fatty acyl-CoA. The cycle is catalyzed by a membrane-bound multienzyme complex.[4] The specific intermediate, (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA, is formed during the first step and consumed in the second step of the final elongation round that produces a C36 fatty acid.
The four core reactions are:
-
Condensation: A fatty acyl-CoA (Cn) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) enzyme. This is the rate-limiting step and determines the substrate specificity of the overall reaction.[3] The product is a 3-ketoacyl-CoA (or 3-oxoacyl-CoA) (Cn+2), and CO2 is released. It is in this step that our molecule of interest is generated from a C34 precursor.
-
First Reduction: The 3-oxo group of the 3-oxoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR) , using NADPH as the reducing agent. This reaction forms a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond, resulting in a trans-2,3-enoyl-CoA.
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) , again using NADPH. This final step yields a saturated acyl-CoA that is two carbons longer than the original substrate. This new, elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids.
Figure 1: The Fatty Acid Elongation Cycle. This diagram illustrates the four key enzymatic steps for elongating a fatty acyl-CoA, highlighting the formation of the 3-oxoacyl-CoA intermediate.
Biosynthesis of C36 VLC-PUFAs and the Role of ELOVL4
The synthesis of VLC-PUFAs up to C36 and beyond is primarily attributed to the activity of ELOVL4 , a member of the ELOVL fatty acid elongase family.[4][7] ELOVL4 is highly expressed in the photoreceptor cells of the retina, and to a lesser extent in the brain, testes, and skin.[4] It exhibits substrate specificity for long-chain and very-long-chain polyunsaturated acyl-CoAs.
The biosynthesis of (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid (C36:5n-3) begins with the essential omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3). Through successive rounds of the elongation cycle, catalyzed by ELOVL4, the C22 fatty acid is extended by two-carbon units. The formation of the target 3-oxoacyl-CoA intermediate occurs during the elongation step that converts a C34 VLC-PUFA-CoA to a C36 VLC-PUFA-CoA.
Figure 2: Biosynthetic Pathway of a C36 VLC-PUFA. This pathway shows the sequential elongation of DHA-CoA catalyzed by ELOVL4, with the 3-oxoacyl-CoA intermediate appearing in the final elongation step.
Physiological Roles of C36 VLC-PUFAs
While the 3-oxoacyl-CoA intermediate is transient, the final C36 VLC-PUFA products have profound physiological importance. They are not typically found as free fatty acids but are esterified into complex lipids, primarily as the sn-1 acyl component of phosphatidylcholines (PCs), often with DHA in the sn-2 position.[7][8] These unique PCs are integral to the membranes of photoreceptor outer segments in the retina.
The proposed functions of VLC-PUFAs include:
-
Membrane Structure and Function: The extreme length of VLC-PUFAs allows them to potentially span both leaflets of the lipid bilayer or associate with membrane proteins, influencing membrane fluidity, curvature, and the formation of lipid microdomains.[1][4]
-
Retinal Health: In the retina, these lipids are crucial for the health and function of photoreceptor cells.[7] They may play a role in the structural integrity of the highly curved disc membranes in photoreceptor outer segments, which are vital for phototransduction.
-
Spermatogenesis: In the testes and spermatozoa, VLC-PUFAs are found in sphingolipids.[2][3] They are believed to be essential for normal sperm development and function.
-
Precursors to Signaling Molecules: Like other PUFAs, VLC-PUFAs may serve as precursors to signaling molecules, although this area remains largely unexplored.[9]
| Tissue | Primary Lipid Class | Associated Function |
| Retina | Phosphatidylcholines | Photoreceptor membrane structure, phototransduction |
| Testis/Sperm | Sphingolipids (Ceramides) | Spermatogenesis, sperm function |
| Brain | Phosphatidylcholines, Ceramides | Myelin maintenance, neuronal function |
| Skin | Ceramides | Epidermal barrier function |
Table 1: Tissue Distribution and Functions of VLC-PUFAs.
Clinical Relevance: ELOVL4 and Stargardt's Disease
The critical role of VLC-PUFA biosynthesis is underscored by the pathology associated with its disruption. Mutations in the ELOVL4 gene are the cause of Stargardt disease-3 (STGD3), an autosomal dominant juvenile macular degeneration that leads to progressive vision loss.[7][8] Mouse models with these mutations show a selective deficiency of retinal C28-C36 acyl PCs, which precedes photoreceptor degeneration and the accumulation of toxic lipofuscin pigments like A2E.[7][8] This provides strong evidence that the products of the ELOVL4 elongation pathway, including C36 VLC-PUFAs, are essential for maintaining retinal health.
Methodologies for Studying VLC-PUFA Metabolism
Investigating the biological function of (21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA and its related VLC-PUFAs requires specialized analytical and biochemical techniques.
Protocol 1: Lipid Extraction and Analysis by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of VLC-PUFAs from tissues.
Objective: To isolate total lipids from a tissue sample and identify VLC-PUFA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Homogenization: Homogenize ~50 mg of tissue (e.g., retina) in a chilled glass Dounce homogenizer with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Lipid Extraction (Folch Method): a. Transfer the homogenate to a glass tube. b. Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes. d. Add 1 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen gas. b. Reconstitute the lipid film in 200 µL of a 1:1 (v/v) methanol:isopropanol mixture for LC-MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase HPLC column. b. Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate). c. Detect lipid species using a high-resolution mass spectrometer operating in both positive and negative ion modes to identify different lipid classes (e.g., PCs, ceramides). d. Use precursor ion scanning or neutral loss scans to specifically target lipid classes containing VLC-PUFAs. Identification of intermediates like 3-oxoacyl-CoAs is challenging due to their low abundance and instability but can be achieved with targeted methods.
Figure 3: Experimental Workflow for VLC-PUFA Analysis. A step-by-step diagram for the extraction and mass spectrometric analysis of lipids from biological tissues.
Conclusion and Future Directions
(21Z,24Z,27Z,30Z,33Z)-3-oxohexatriacontapentaenoyl-CoA serves as a critical, albeit transient, molecular waypoint in the specialized metabolic pathway of VLC-PUFA biosynthesis. Its importance is derived from its position as a direct precursor to the elongated C36 fatty acyl-CoA, a building block for lipids essential to vision, reproduction, and neurological function. The strong link between defects in this pathway and diseases like STGD3 highlights the non-redundant roles of these unique fatty acids.
Future research should focus on elucidating the precise biophysical functions of VLC-PUFA-containing lipids within cell membranes, identifying potential downstream signaling molecules derived from them, and exploring therapeutic strategies to address metabolic deficiencies in diseases of VLC-PUFA synthesis.
References
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83–92. [Link]
-
Vasiliou, V., & Gonzalez, F. J. (2008). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Experimental Biology and Medicine, 233(5), 548-557. [Link]
-
Harkewicz, R., & Dennis, E. A. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(7), 995-1004. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(5), 387–395. [Link]
-
Skowronska-Krawczyk, D., & Chao, D. L. (2019). Very Long Fatty Acids in Health and Disease. In: Retinal Degenerative Diseases. Springer, Cham. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. SciSpace, by Typeset. [Link]
-
Wikipedia contributors. (2023, April 25). 3-Oxoacyl-CoA. In Wikipedia, The Free Encyclopedia. [Link]
-
Reactome. (2023). Synthesis of very long-chain fatty acyl-CoAs. Reactome Pathway Database. [Link]
-
Domergue, F., & Haslam, R. P. (2018). Metabolic fates of very long-chain acyl-CoAs. ResearchGate. [Link]
-
McMahon, A., & Kedzierski, W. (2010). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. Prostaglandins, Leukotrienes and Essential Fatty Acids, 82(4-6), 185–191. [Link]
-
Singh, H., & Poulos, A. (1990). Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal β-oxidation. Biochemical Journal, 269(3), 767–774. [Link]
-
Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2010). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoic acid. In PubChem Compound Database. [Link]
-
ModelSEED. (n.d.). Compound: cpd40406 (3-oxo-(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA, 4). ModelSEED Database. [Link]
Sources
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. aocs.org [aocs.org]
- 5. 21Z,24Z,27Z,30Z,33Z-hexatriacontapentaenoic acid | C36H62O2 | CID 52921811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ModelSEED [modelseed.org]
- 7. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
